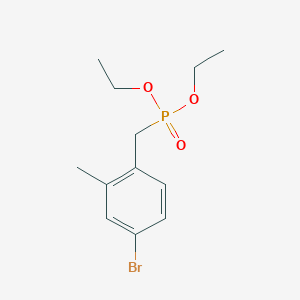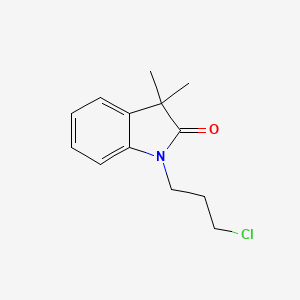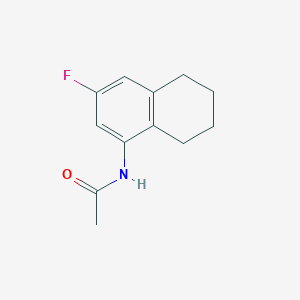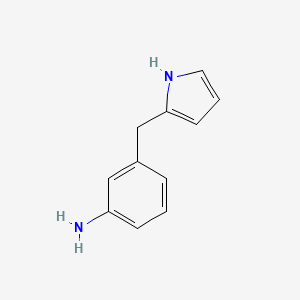
Diethyl 4-Bromo-2-methylbenzylphosphonate
Overview
Description
Diethyl 4-Bromo-2-methylbenzylphosphonate is an organic compound belonging to the class of phosphonates. It is characterized by the presence of a phosphonate group attached to a benzyl ring substituted with a bromine atom and a methyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4-Bromo-2-methylbenzylphosphonate can be synthesized through several methods. One common approach involves the reaction of 2-methyl-4-bromobenzyl alcohol with diethyl phosphite in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like tetrahydrofuran or toluene .
Industrial Production Methods
Industrial production of diethyl 2-methyl-4-bromobenzylphosphonate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-Bromo-2-methylbenzylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acids.
Reduction Reactions: The benzyl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed under hydrogenation conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include phosphonic acids and their derivatives.
Reduction Reactions: Products include the corresponding alkanes and alcohols.
Scientific Research Applications
Diethyl 4-Bromo-2-methylbenzylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-methyl-4-bromobenzylphosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, disrupting normal enzymatic activity and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl benzylphosphonate: Lacks the bromine and methyl substituents, making it less reactive in certain substitution reactions.
Diethyl 3-bromobenzylphosphonate: Has the bromine atom in a different position, affecting its reactivity and applications.
Diethyl 4-methylbenzylphosphonate: Lacks the bromine atom, resulting in different chemical properties and reactivity.
Uniqueness
Diethyl 4-Bromo-2-methylbenzylphosphonate is unique due to the presence of both bromine and methyl substituents on the benzyl ring. This combination enhances its reactivity in substitution reactions and provides distinct chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C12H18BrO3P |
|---|---|
Molecular Weight |
321.15 g/mol |
IUPAC Name |
4-bromo-1-(diethoxyphosphorylmethyl)-2-methylbenzene |
InChI |
InChI=1S/C12H18BrO3P/c1-4-15-17(14,16-5-2)9-11-6-7-12(13)8-10(11)3/h6-8H,4-5,9H2,1-3H3 |
InChI Key |
REJPINQOCDZVJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=C(C=C(C=C1)Br)C)OCC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Chloro-8H-indeno[1,2-d]thiazol-2-yl)acetonitrile](/img/structure/B8318410.png)











